N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide
Description
Properties
Molecular Formula |
C27H29NO5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H29NO5/c1-19(29)28(17-20-9-11-24(30-2)26(15-20)31-3)14-13-23(21-7-5-4-6-8-21)22-10-12-25-27(16-22)33-18-32-25/h4-12,15-16,23H,13-14,17-18H2,1-3H3 |
InChI Key |
JZTSCFGXWALULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Secondary Amine Intermediate
The secondary amine is prepared through a nucleophilic substitution reaction:
-
Reactants : 3-(1,3-Benzodioxol-5-yl)-3-phenylpropan-1-amine (1.0 eq) and 3,4-dimethoxybenzyl chloride (1.1 eq).
-
Conditions : Dichloromethane (DCM) solvent, pyridine (2.5 eq) as base, 0°C to room temperature (RT), 12–18 hours.
-
Workup : Aqueous extraction (10% HCl, saturated NaHCO3), drying over MgSO4, and column chromatography (SiO2, hexane/ethyl acetate 4:1).
Yields typically range from 65–75%, with purity confirmed via HPLC and 1H NMR.
Acetylation of Secondary Amine
The secondary amine undergoes N-acetylation under mild conditions:
-
Reactants : Secondary amine (1.0 eq), acetyl chloride (1.2 eq).
-
Workup : Dilution with DCM, washing with 1M HCl and brine, drying (Na2SO4), and recrystallization from ethanol/water.
This method achieves 80–85% yield with minimal epimerization, though it requires rigorous exclusion of moisture to prevent acetyl chloride hydrolysis.
Synthetic Route 2: Coupling Reagent-Mediated Amidation
For substrates sensitive to acyl chlorides, carbodiimide-based coupling offers a controlled alternative.
Activation of Acetic Acid
Acetic acid is activated using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt):
Amide Bond Formation
The activated ester reacts with the secondary amine:
-
Reactants : Activated acetic acid (1.2 eq), secondary amine (1.0 eq).
-
Workup : Filtration to remove dicyclohexylurea, extraction with 5% citric acid, and silica gel chromatography (CH2Cl2/MeOH 95:5).
Yields improve to 88–92% compared to Route 1, albeit with higher reagent costs and longer reaction times.
Synthetic Route 3: Reductive Amination Followed by Acetylation
This two-step approach circumvents pre-synthesized amine intermediates.
Reductive Amination
-
Reactants : 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanal (1.0 eq), 3,4-dimethoxybenzylamine (1.1 eq).
-
Conditions : MeOH, NaBH3CN (1.5 eq), acetic acid (0.1 eq), RT, 12 hours.
-
Workup : Solvent evaporation, dissolution in ethyl acetate, washing with 10% NaOH, and drying (MgSO4).
The secondary amine is obtained in 70–78% yield, with diastereomeric ratios controlled by steric effects (trans:cis ≈ 3:1).
Post-Acetylation
Identical to Route 1, yielding the final acetamide in 82–87% overall yield.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield (%) | 80–85 | 88–92 | 82–87 |
| Reaction Time (h) | 6–18 | 24–30 | 12–24 |
| Cost Efficiency | High | Low | Moderate |
| Purification Complexity | Moderate | High | Moderate |
| Scalability | Excellent | Moderate | Good |
Route 2 provides superior yields but demands costly coupling reagents, whereas Route 1 balances efficiency and practicality for industrial-scale synthesis. Route 3 offers stereochemical flexibility but requires additional steps for aldehyde synthesis.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DCM) enhance reaction rates by solubilizing intermediates. DCM is preferred for acid chloride reactions, while DMF improves coupling reagent efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of acetamide derivatives, including N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of acetamides have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms such as cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies suggest that similar benzodioxole-containing compounds demonstrate significant inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes linked to disease processes. For example, compounds with similar structural motifs have been assessed for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are critical in managing diabetes and Alzheimer's disease respectively .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of related acetamides, researchers synthesized a series of derivatives and tested them against several cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. This study supports the hypothesis that modifications to the acetamide structure can enhance biological activity .
Case Study 2: Antimicrobial Assessment
Another significant study focused on the antimicrobial properties of benzodioxole derivatives. The synthesized compounds were tested against Mycobacterium tuberculosis and other pathogenic bacteria. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating their potential as alternative therapeutic agents .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The benzodioxol and dimethoxy groups in the target compound likely enhance metabolic stability compared to compounds with hydroxyl or thioether groups (e.g., ) .
- Toxicity Profile : Structural analogs with benzodioxol systems () show dose-dependent toxicity, suggesting the need for careful dosing of the target compound .
- Target Selectivity : Heterocyclic variations (e.g., pyridazinyl in ) highlight the importance of aromatic systems in modulating receptor affinity .
Biological Activity
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a benzodioxole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C28H31N O5, with a molecular weight of 461.56 g/mol. The compound has a logP value of 5.0688, indicating its lipophilicity, which may influence its bioavailability and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C28H31N O5 |
| Molecular Weight | 461.56 g/mol |
| logP | 5.0688 |
| Polar Surface Area | 48.005 Ų |
| Hydrogen Bond Acceptors Count | 6 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The benzodioxole structure is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting a potential role in combating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity : A study reported that a benzodioxole derivative exhibited significant antimicrobial effects against Enterococcus faecalis and other pathogens . This suggests that this compound may possess similar properties.
- Anti-inflammatory Research : Investigations into compounds containing the benzodioxole moiety have shown their ability to inhibit inflammatory mediators in vitro. For instance, compounds were found to reduce TNF-alpha levels in macrophage cultures .
- Neuroprotective Potential : Some studies suggest that derivatives of benzodioxole may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide, and how do they influence its functional properties?
- The compound contains a benzodioxole moiety, a phenylpropyl chain, and a 3,4-dimethoxybenzyl group linked to an acetamide core. The benzodioxole group enhances lipophilicity and potential metabolic stability, while the dimethoxybenzyl group may contribute to receptor-binding specificity. These features are critical for designing analogs with improved pharmacokinetic profiles .
- Methodological Insight : Computational modeling (e.g., DFT calculations) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) are used to correlate structural features with electronic properties and solubility.
Q. What are the recommended synthetic pathways for this compound, and what challenges arise during purification?
- Synthesis typically involves multi-step reactions: (1) alkylation of 1,3-benzodioxol-5-yl precursors, (2) coupling with 3,4-dimethoxybenzylamine, and (3) acetylation. Key challenges include regioselectivity in benzodioxole functionalization and removing byproducts from the final amidation step .
- Methodological Insight : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Critical Parameters :
- Temperature: Maintain 60–80°C during coupling to minimize side reactions.
- Solvent: Use anhydrous DMF or THF to enhance nucleophilicity.
- Catalysts: Employ HATU or EDCl/HOBt for efficient amide bond formation .
- Data-Driven Approach : Design a factorial experiment (e.g., 3² design) to test solvent polarity vs. temperature effects on yield.
Q. How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) for this compound be resolved?
- Case Example : Discrepancies in molecular ion peaks (MS) vs. NMR integration may arise from isotopic impurities or rotational isomers.
- Methodological Resolution :
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Use variable-temperature NMR to detect conformational exchange broadening .
Q. What strategies are effective in reconciling conflicting reports about the compound’s biological activity (e.g., antimicrobial vs. anticancer)?
- Validation Protocol :
- Standardize assays: Use identical cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial tests).
- Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity).
- Validate via dose-response curves (IC₅₀/EC₅₀ comparisons) .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores in this compound?
- SAR Framework :
| Modification Site | Example Analog | Biological Activity |
|---|---|---|
| Benzodioxole | Replacement with furan | ↓ Anticancer activity |
| Dimethoxybenzyl | Demethylation | Altered receptor binding |
- Methodology : Synthesize analogs via site-selective modifications and test in parallel assays. Use molecular docking to predict binding modes .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?
- Recommended Workflow :
- Extraction: Liquid-liquid extraction (LLE) with dichloromethane.
- Quantification: UPLC-MS/MS with a C18 column (LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL).
- Validation: Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <15%) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability Profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
